N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
Overview
Description
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Ring: Starting with a suitable amine and an epoxide to form the morpholine ring.
Acetylation: Introduction of the acetyl group to the phenyl ring using acetic anhydride in the presence of a catalyst.
Benzylation: Addition of the benzyl group to the morpholine ring using benzyl chloride under basic conditions.
Amidation: Coupling the acetylphenyl and benzylmorpholine intermediates through an amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group in the morpholine ring to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide.
Reduction: Formation of N-(4-acetylphenyl)-2-(4-benzyl-2-hydroxymorpholin-3-yl)acetamide.
Substitution: Formation of N-(4-bromoacetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving morpholine derivatives.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(4-benzylmorpholin-3-yl)acetamide: Lacks the oxo group on the morpholine ring.
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(4-acetylphenyl)-2-(4-methyl-2-oxomorpholin-3-yl)acetamide: Has a methyl group instead of a benzyl group.
Uniqueness
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is unique due to the presence of both the acetylphenyl and benzyl-2-oxomorpholinyl groups, which may confer specific biological activity or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMIJPRPTMPGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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